3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-11-1-3-13(21)15(9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDOMUUPQPTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is most likely CDK8 (Cyclin-Dependent Kinase 8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer and other diseases.
Mode of Action
The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of the cell cycle. This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy.
Biological Activity
3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide, commonly referred to as SS-0600, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H12Cl2N4OS
- Molecular Weight : 415.30 g/mol
- CAS Number : 445267-30-1
Biological Activity Overview
The biological activity of SS-0600 has been primarily studied in the context of its anti-inflammatory and anticancer properties. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Anti-inflammatory Activity
Research indicates that SS-0600 demonstrates significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammation and pain. The half-maximal inhibitory concentration (IC50) values for various derivatives of thieno[2,3-b]pyridine compounds have been reported:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| SS-0600 | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that while SS-0600 is less potent than celecoxib, it still possesses notable anti-inflammatory properties .
Anticancer Activity
In vitro studies have shown that SS-0600 exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action includes the induction of apoptosis in tumor cells and disruption of cell cycle progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[2,3-b]pyridine scaffold can significantly affect biological activity. For instance:
- Substituents : The presence of electron-withdrawing groups such as chlorine enhances COX inhibition.
- Pyridine Ring : The position and nature of substituents on the pyridine ring also influence potency and selectivity for COX isoforms.
Case Studies
- In Vivo Anti-inflammatory Studies : In a carrageenan-induced paw edema model in rats, SS-0600 exhibited a dose-dependent reduction in edema formation comparable to standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of SS-0600 on human cancer cell lines (e.g., HepG2 and MCF7). The results demonstrated that SS-0600 inhibited cell proliferation with IC50 values ranging from 10 to 20 μM, indicating a potential for further development as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-b]pyridine derivatives, including 3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide, in cancer therapy. These compounds have shown significant anti-proliferative effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts lipid metabolism in cancer cells. This leads to altered cell morphology and reduced cell growth in models such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines .
- Case Studies : In a study evaluating a library of thieno[2,3-b]pyridine analogues, several compounds exhibited over 85% inhibition of cell growth at a concentration of 1 µM. Specifically, compounds with a benzoyl moiety demonstrated enhanced anti-proliferative activity compared to their counterparts lacking this functional group .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 5a | MDA-MB-231 | >85% |
| 4h | HCT116 | >85% |
| 5i | MDA-MB-231 | >85% |
Anti-inflammatory Properties
Thieno[2,3-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit COX enzymes, which play a vital role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
Structure–Activity Relationships
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of thieno[2,3-b]pyridine derivatives:
- Functional Groups : The presence of specific functional groups such as benzoyl or pyridinyl moieties significantly influences biological activity. Modifications at these positions can lead to enhanced potency against cancer cell lines and improved selectivity for target enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key differences among analogs arise from substituents on the carboxamide nitrogen (R1) and the heteroaryl group at position 6 (R2).
Key Observations :
- Electron-Withdrawing Groups : Chloro (Cl) and fluoro (F) substituents enhance metabolic stability and influence binding affinity .
- Heteroaryl Groups : 4-Pyridinyl (target compound) vs. thiophen-2-yl () may alter π-π stacking interactions in biological targets.
- Amino Group: The 3-amino group is conserved across analogs, suggesting its role in hydrogen bonding .
Physical and Spectral Properties
Melting points, IR, and NMR data correlate with substituent polarity and crystallinity.
Insights :
Target Compound Hypotheses :
- The 2,5-dichlorophenyl group may enhance selectivity for chloroquine-resistant malaria parasites.
- The 4-pyridinyl group could facilitate kinase inhibition via chelation with ATP-binding sites.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of thieno[2,3-b]pyridine-2-carboxamide derivatives?
- Synthesis optimization requires precise control of reaction parameters, such as solvent polarity (e.g., ethanol or DMF), temperature (e.g., reflux conditions), and stoichiometry of reagents. For example, in analogous compounds, sodium ethoxide-mediated reactions under reflux yield intermediates that undergo intramolecular cyclization to form the thieno[2,3-b]pyridine core . Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical to isolate high-purity products.
Q. Which analytical techniques are essential for characterizing this compound's structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1730 cm⁻¹) and amino groups (N–H stretches at ~3400 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can researchers design preliminary biological activity screens for this compound?
- Initial screens should target mechanisms suggested by structural analogs. For example, thieno[2,3-b]pyridines often exhibit anti-inflammatory or antimicrobial activity. In vitro assays like enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) or microbial growth inhibition (e.g., against E. coli or S. aureus) can be performed at varying concentrations (1–100 µM) . Dose-response curves and IC50 calculations provide preliminary efficacy data.
Advanced Research Questions
Q. What crystallographic methods are used to resolve structural ambiguities in thieno[2,3-b]pyridine derivatives?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on similar compounds revealed dihedral angles between thienopyridine and aryl substituents (e.g., 3.89° deviation from planarity) and hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions) that stabilize molecular conformations . Data collection with a diffractometer (e.g., Oxford Diffraction Xcalibur Eos) and refinement software (e.g., SHELXL) ensure accurate resolution of bond lengths and angles.
Q. How can contradictory spectral data (e.g., NMR vs. IR) be reconciled during structural elucidation?
- Contradictions often arise from dynamic processes like tautomerism or solvent effects. For instance, amino groups may exhibit variable IR absorption due to hydrogen bonding in polar solvents. Multi-technique validation (e.g., cross-referencing NMR coupling constants with X-ray-derived torsion angles) and computational modeling (DFT calculations for energy-minimized conformers) can resolve discrepancies .
Q. What strategies are effective for probing reaction mechanisms in thieno[2,3-b]pyridine synthesis?
- Isotopic labeling (e.g., 13C or 15N tracing) and intermediate trapping (e.g., quenching reactions at timed intervals) clarify mechanistic pathways. For example, in Thorpe-Ziegler cyclization, sodium acetate in ethanol facilitates intramolecular ring closure via enolate intermediates . Kinetic studies (variable-temperature NMR) and Hammett plots further elucidate substituent effects on reaction rates.
Q. How can molecular docking studies guide the optimization of this compound for target selectivity?
- Docking software (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., kinase domains). Key parameters include binding affinity (ΔG), hydrogen-bonding motifs, and steric compatibility. For instance, the 4-pyridinyl group may anchor the compound to ATP-binding pockets, while dichlorophenyl substituents enhance hydrophobic interactions . MD simulations (nanosecond-scale) validate stability of docked poses.
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with spectral results to ensure consistency .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays involving cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
